![molecular formula C6H2ClF3IN B597384 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine CAS No. 1227603-55-5](/img/structure/B597384.png)
2-Chloro-4-iodo-3-(trifluoromethyl)pyridine
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Overview
Description
Scientific Research Applications
Agrochemical Industry
2-Chloro-4-iodo-3-(trifluoromethyl)pyridine: is a key intermediate in the synthesis of various agrochemicals. Its derivatives are used to protect crops from pests, with more than 20 new agrochemicals containing this motif acquiring ISO common names . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities essential for pest control.
Pharmaceutical Development
Several pharmaceutical products contain the trifluoromethylpyridine moiety due to its impact on biological activity. Five pharmaceutical and two veterinary products with this group have been approved, and many candidates are undergoing clinical trials . The compound’s derivatives are explored for their potential in treating various diseases and disorders.
Synthesis of Fluorinated Compounds
The trifluoromethyl group in 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine is significant in the development of fluorinated organic chemicals, which are crucial in the pharmaceutical industry. Over 50% of pesticides launched in the last two decades are fluorinated, highlighting the importance of such compounds .
Material Science
In material science, 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine can be used to synthesize metal-organic frameworks (MOFs). These structures have applications in gas storage, separation technologies, and catalysis due to their porosity and stability .
Veterinary Medicine
The trifluoromethylpyridine derivatives are also used in veterinary medicine. The incorporation of this group into veterinary drugs helps in the development of treatments for animals, enhancing their efficacy and safety .
Organic Synthesis
This compound serves as a precursor in various organic synthesis reactions. For example, it can be used in the preparation of bipyridine derivatives through modified Ullmann reactions, which are valuable in creating complex organic molecules .
Future Directions
properties
IUPAC Name |
2-chloro-4-iodo-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-5-4(6(8,9)10)3(11)1-2-12-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZZUFGSIJPALV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719943 |
Source
|
Record name | 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodo-3-(trifluoromethyl)pyridine | |
CAS RN |
1227603-55-5 |
Source
|
Record name | 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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